Acetyl cedrene

Catalog No.
S516999
CAS No.
32388-55-9
M.F
C17H26O
M. Wt
246.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetyl cedrene

CAS Number

32388-55-9

Product Name

Acetyl cedrene

IUPAC Name

1-[(1R,2R,5S,7R)-2,6,6,8-tetramethyl-9-tricyclo[5.3.1.01,5]undec-8-enyl]ethanone

Molecular Formula

C17H26O

Molecular Weight

246.4 g/mol

InChI

InChI=1S/C17H26O/c1-10-6-7-15-16(4,5)14-9-17(10,15)8-13(11(14)2)12(3)18/h10,14-15H,6-9H2,1-5H3/t10-,14+,15+,17+/m1/s1

InChI Key

YBUIAJZFOGJGLJ-SWRJLBSHSA-N

SMILES

CC1CCC2C13CC(C2(C)C)C(=C(C3)C(=O)C)C

Solubility

Soluble in DMSO

Synonyms

Acetyl cedrene; Lixetone; Vertofix; Acetylcedrene;

Canonical SMILES

CC1CCC2C13CC(C2(C)C)C(=C(C3)C(=O)C)C

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]13C[C@H](C2(C)C)C(=C(C3)C(=O)C)C

Description

The exact mass of the compound 1-((3R,3aR,7R,8aS)-3,6,8,8-Tetramethyl-2,3,4,7,8,8a-hexahydro-1H-3a,7-methanoazulen-5-yl)ethanone is 246.1984 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Here's what we do know:

  • Chemical Structure Identification

    The lengthy name refers to a specific molecule with a complex carbon skeleton and functional groups. Identifying its structure is the first step for researchers. Databases like PubChem () can be used for this purpose.

  • Potential Bioactivity

    The core structure of this molecule, 1H-3a,7-methanoazulene, is found in some naturally occurring terpenes. Terpenes are a large class of organic compounds known for their diverse biological activities, including insect repellency and medicinal properties . This suggests that 1-((3R,3aR,7R,8aS)-3,6,8,8-Tetramethyl-2,3,4,7,8,8a-hexahydro-1H-3a,7-methanoazulen-5-yl)ethanone might also possess interesting bioactivities, but further research is needed.

  • Synthetic Analogue Studies

    This molecule could be a synthetic analogue of a naturally occurring compound. Studying such analogues allows researchers to understand how specific structural changes affect the biological properties of the original molecule.

Acetyl cedrene, chemically known as Ethanone, 1-(2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)-, is a sesquiterpene compound predominantly derived from cedarwood oil. It has a molecular formula of C17H26O and a molecular weight of 246.39 g/mol. Acetyl cedrene is characterized by its strong woody odor and is typically found in solid form with a melting point of approximately 92 °C and a boiling point around 307 °C . This compound is primarily utilized in the fragrance industry for its aromatic properties.

There is no documented information on the specific mechanism of action for this molecule. However, similar ketones with a cedrane skeleton can exhibit various biological activities, including antimicrobial and anti-inflammatory properties []. More research is needed to understand if this specific molecule possesses any biological effects.

Typical of ketones and terpenes. Notably, it is produced through the acetylation of alpha-cedrene, which involves the introduction of an acetyl group to the alpha-cedrene molecule . This process can lead to the formation of several by-products due to the complex nature of cedarwood oil. Acetyl cedrene is also subject to degradation in the atmosphere, where it reacts with hydroxyl radicals; this reaction has an estimated half-life of about 1.8 hours .

Research on the biological activity of acetyl cedrene indicates that it may have beneficial effects in certain contexts. For instance, studies have shown that acetyl cedrene can positively influence worm growth in sediment environments but does not significantly affect feeding rates . Additionally, it has been assessed for its toxicity and dermatological safety in fragrance applications, with findings suggesting it is generally non-irritating to human skin .

The primary method for synthesizing acetyl cedrene involves the ethyl esterification of alpha-cedrene, which is extracted from cedarwood oil. This process allows for the production of acetyl cedrene while incorporating various natural impurities from the cedarwood oil itself . The complexity of cedarwood oil contributes to a mixture that may include other acetylated isomers and structural variants of acetyl cedrene .

Acetyl cedrene finds extensive application across several industries:

  • Fragrance Formulation: It is widely used in perfumes, soaps, detergents, and cosmetics due to its pleasant woody aroma.
  • Food Flavoring: The compound is also utilized in flavoring agents for food products and beverages.
  • Pharmaceuticals: It serves as a raw material in pharmaceutical synthesis.
  • Agrochemicals: Acetyl cedrene can be used as an intermediate in agrochemical production .

Interaction studies involving acetyl cedrene have primarily focused on its environmental fate and effects on biological systems. For example, research has examined its impact on sediment microbial communities and its behavior in aquatic environments . These studies help elucidate how acetyl cedrene interacts with various organisms and contributes to ecological dynamics.

Acetyl cedrene shares structural similarities with several other compounds within the category of cyclic ketones derived from terpenes. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
Methyl cedryl ketoneC17H26ONon-stereospecific version; similar applications
Cedryl methyl ketoneC17H26ODerived from cedarwood; used in fragrances
Beta-cedreneC15H24Another component of cedarwood oil; different structure
Alpha-cedreneC15H24Precursor to acetyl cedrene; common terpene

Acetyl cedrene's uniqueness lies in its specific structural configuration and functional properties that make it particularly suitable for fragrance applications compared to other similar compounds like methyl cedryl ketone and beta-cedrene.

Physicochemical Properties

Thermodynamic Parameters

Boiling Point and Vapor Pressure

The boiling point of acetyl cedrene exhibits variation in reported values depending on the measurement or calculation method employed. Experimental literature data indicates a boiling point of 272°C [1] [5], while other sources report calculated values ranging from 307°C to 348.4±11.0°C at 760 mmHg [4] [6]. The Joback calculation method estimates the boiling point at 668.77 K (395.6°C) [7].

Vapor pressure measurements demonstrate the compound's moderate volatility characteristics. Experimental determinations show vapor pressure values of 250 Pa at 25°C [4], which contrasts with calculated estimates of 0.0±0.7 mmHg (0.0±0.9 Pa) at 25°C [1] [6]. Alternative computational approaches using the Modified Grain method estimate vapor pressure at 0.00054 mmHg (0.0719 Pa) at 25°C for the solid form, with subcooled liquid vapor pressure calculated at 0.00222 mmHg (0.296 Pa) [8].

The temperature dependence of vapor pressure follows the expected exponential relationship, with higher temperatures resulting in significantly increased vapor pressure values. The calculated Henry's law constant of 14.8 Pa·m³/mol [4] indicates moderate volatility from aqueous solutions.

Melting Point and Phase Transitions

The melting point of acetyl cedrene shows considerable variation in reported values across different sources. Calculated estimates indicate melting points of 92°C [4] and 88.89°C [8], while the Joback calculation method provides a value of 427.74 K (154.6°C) [7]. Several sources report melting point as "not available" or "N/A" [1] [6], likely reflecting the challenges in obtaining precise experimental measurements for this compound.

The compound exists as a solid at room temperature [4] [9], with the technical mixture typically being liquid due to the presence of impurities comprising 15-35% of the mixture [4]. The phase transition from solid to liquid involves an estimated enthalpy of fusion of 21.46 kJ/mol according to Joback calculations [7].

Solubility and Partition Coefficients

Water solubility of acetyl cedrene is characteristically low, with experimental measurements showing 6 mg/L at 23°C [4]. This limited aqueous solubility reflects the compound's predominantly hydrophobic nature. Computational estimates using different methods provide varying values, including 1.428 mg/L [8] and 1.278 mg/L [10] at 25°C.

The octanol-water partition coefficient serves as a critical parameter for understanding the compound's distribution behavior between hydrophobic and hydrophilic phases. Experimental measurements of log Kow yield values ranging from 5.34 [1] to 5.9 [4], with the most reliable experimental value being 5.9 [4]. Technical mixtures of acetyl cedrene show multiple log Kow values of 5.6, 5.8, and 5.9, corresponding to different components within the mixture [4]. Computational estimates provide somewhat lower values, including 4.96 [8], 4.88 [9], and 4.374 [7].

The high log Kow values indicate strong lipophilic character and potential for bioaccumulation in fatty tissues. Soil adsorption coefficients show correspondingly high values, with log Koc measurements ranging from 3.5 to 5.1 [4], indicating strong binding to soil organic matter and low mobility in terrestrial environments.

Optical Properties and Refractive Index

The refractive index of acetyl cedrene has been measured at n20/D 1.516 [1] and 1.519 [6], indicating moderate optical density characteristics typical of organic compounds with similar molecular structure. These values represent measurements at 20°C using the sodium D-line (589 nm wavelength).

The compound exhibits optical activity with a specific rotation of α = -30° (neat) [5], demonstrating levorotatory behavior. This optical activity stems from the presence of chiral centers within the molecular structure, consistent with its stereoisomeric nature.

Limited spectroscopic data are available for acetyl cedrene in the ultraviolet-visible range. The compound's molecular structure, containing carbonyl functionality and an extensive carbon framework, would be expected to exhibit characteristic absorption bands in both the ultraviolet and near-infrared regions, though specific absorption coefficients and wavelength-dependent refractive index data are not extensively documented in the available literature.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid

XLogP3

4

Exact Mass

246.1984

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X6I62755AK

GHS Hazard Statements

Aggregated GHS information provided by 1836 companies from 27 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 1836 companies. For more detailed information, please visit ECHA C&L website;
Of the 26 notification(s) provided by 1803 of 1836 companies with hazard statement code(s):;
H317 (92.79%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (93.46%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (99.89%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

32388-55-9

Wikipedia

Methyl cedryl ketone

General Manufacturing Information

All other chemical product and preparation manufacturing
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]-: ACTIVE

Dates

Modify: 2023-08-15
1: Scognamiglio J, Letizia CS, Politano VT, Api AM. Fragrance material review on acetyl cedrene. Food Chem Toxicol. 2013 Dec;62 Suppl 1:S152-66. doi: 10.1016/j.fct.2013.07.053. Epub 2013 Jul 29. Review. PubMed PMID: 23907023.
2: Dai L, Selck H, Salvito D, Forbes VE. Fate and effects of acetyl cedrene in sediments inhabited by different densities of the deposit feeder, Capitella teleta. Environ Toxicol Chem. 2012 Nov;31(11):2639-46. doi: 10.1002/etc.1991. Epub 2012 Sep 14. PubMed PMID: 22912158.
3: Ellegaard-Petersen L, Selck H, Priemé A, Salvito D, Forbes V. Investigation of the fate and effects of acetyl cedrene on Capitella teleta and sediment bacterial community. Ecotoxicology. 2010 Aug;19(6):1046-58. doi: 10.1007/s10646-010-0486-z. Epub 2010 Mar 26. PubMed PMID: 20339914.
4: Lapczynski A, Isola DA, Christian MS, Diener RM, Api AM. Evaluation of the developmental toxicity of acetyl cedrene. Int J Toxicol. 2006 Sep-Oct;25(5):423-8. PubMed PMID: 16940015.
5: Handley J, Burrows D. Allergic contact dermatitis from the synthetic fragrances Lyral and acetyl cedrene in separate underarm deodorant preparations. Contact Dermatitis. 1994 Nov;31(5):288-90. PubMed PMID: 7867324.
6: Aschmann SM, Arey J, Atkinson R, Simonich SL. Atmospheric lifetimes and fates of selected fragrance materials and volatile model compounds. Environ Sci Technol. 2001 Sep 15;35(18):3595-600. PubMed PMID: 11783633.
7: Mitjans D, Ventura F. Determination of fragrances at ng/L levels using CLSA and GC/MS detection. Water Sci Technol. 2005;52(10-11):145-50. PubMed PMID: 16459786.
8: Belsito D, Bickers D, Bruze M, Calow P, Dagli ML, Fryer AD, Greim H, Miyachi Y, Saurat JH, Sipes IG. A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. RIFM Expert Panel. Food Chem Toxicol. 2013 Dec;62 Suppl 1:S1-44. doi: 10.1016/j.fct.2013.09.033. Review. PubMed PMID: 24246175.
9: Klaschka U, von der Ohe PC, Bschorer A, Krezmer S, Sengl M, Letzel M. Occurrences and potential risks of 16 fragrances in five German sewage treatment plants and their receiving waters. Environ Sci Pollut Res Int. 2013 Apr;20(4):2456-71. doi: 10.1007/s11356-012-1120-9. Epub 2012 Sep 4. PubMed PMID: 22945655.
10: Mitjans D, Ventura F. Determination of musks and other fragrance compounds at ng/L levels using CLSA (closed loop stripping analysis) and GC/MS detection. Water Sci Technol. 2004;50(5):119-23. PubMed PMID: 15497838.
11: DiFrancesco AM, Chiu PC, Standley LJ, Allen HE, Salvito DT. Dissipation of fragrance materials in sludge-amended soils. Environ Sci Technol. 2004 Jan 1;38(1):194-201. PubMed PMID: 14740736.

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